Catalposide hexaacetate
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Overview
Description
Catalposide hexaacetate is a derivative of catalposide, an iridoid glycoside found in various species of the genus Veronica, including Catalpa ovata and Pseudolysimachion lingifolium. Catalposide exhibits a range of biological activities, including anti-inflammatory, antinociceptive, antioxidant, hepatoprotective, and cytostatic effects . This compound is synthesized by acetylating catalposide, resulting in a compound with six acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Catalposide hexaacetate is typically synthesized through the acetylation of catalposide. The process involves reacting catalposide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups present in catalposide .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of catalposide from plant sources, followed by its acetylation using acetic anhydride and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Catalposide hexaacetate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to yield catalposide and acetic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: Catalposide and acetic acid.
Reduction: Alcohol derivatives of this compound.
Oxidation: Various oxidized products depending on the specific conditions.
Scientific Research Applications
Chemistry: Used as a model compound for studying acetylation reactions and the behavior of iridoid glycosides.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its hepatoprotective and cytostatic effects, making it a candidate for drug development.
Mechanism of Action
Catalposide hexaacetate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Hepatoprotective: Protects liver cells from damage by modulating oxidative stress and inflammation pathways.
Cytostatic: Inhibits cell proliferation by interfering with cell cycle progression and inducing apoptosis
Comparison with Similar Compounds
Catalposide hexaacetate can be compared with other iridoid glycosides and their derivatives:
Catalposide: The parent compound, which lacks the acetyl groups present in this compound.
Verproside: Another iridoid glycoside with similar biological activities.
Aucubin: An iridoid glycoside with hepatoprotective and anti-inflammatory properties.
Loganin: An iridoid glycoside known for its antioxidant and neuroprotective effects.
This compound is unique due to its multiple acetyl groups, which can influence its solubility, stability, and biological activity compared to its parent compound and other similar iridoid glycosides .
Properties
CAS No. |
75559-00-1 |
---|---|
Molecular Formula |
C34H38O18 |
Molecular Weight |
734.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(acetyloxymethyl)-10-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-acetyloxybenzoate |
InChI |
InChI=1S/C34H38O18/c1-15(35)43-13-24-27(46-18(4)38)28(47-19(5)39)29(48-20(6)40)33(49-24)51-32-25-23(11-12-42-32)26(30-34(25,52-30)14-44-16(2)36)50-31(41)21-7-9-22(10-8-21)45-17(3)37/h7-12,23-30,32-33H,13-14H2,1-6H3/t23-,24-,25-,26+,27-,28+,29-,30+,32+,33+,34-/m1/s1 |
InChI Key |
YXSFGQOGWUFXCG-IFVPVEIWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@@H](C=CO2)[C@@H]([C@H]4[C@@]3(O4)COC(=O)C)OC(=O)C5=CC=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(C=CO2)C(C4C3(O4)COC(=O)C)OC(=O)C5=CC=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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